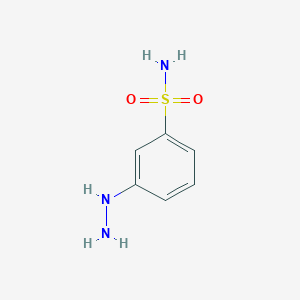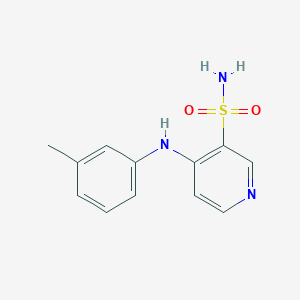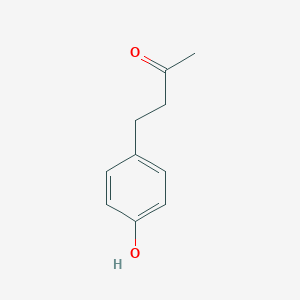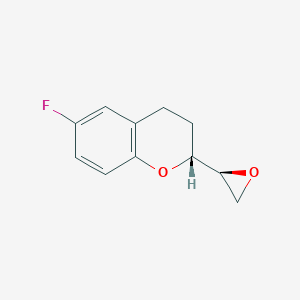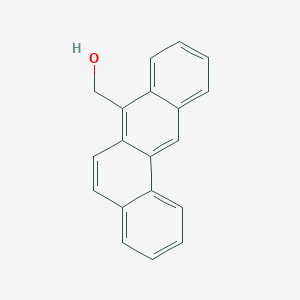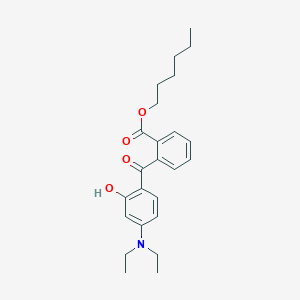![molecular formula C16H23NO3 B135715 Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate CAS No. 142801-72-7](/img/structure/B135715.png)
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has the potential to act as a dopamine D3 receptor antagonist, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves its interaction with dopamine D3 receptors in the brain. This compound acts as an antagonist to these receptors, which can lead to a decrease in dopamine release. This decrease in dopamine release can have various effects on the brain, including changes in behavior, mood, and movement.
Biochemische Und Physiologische Effekte
Studies have shown that tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate can have various biochemical and physiological effects. One study found that this compound can decrease the release of dopamine in the brain, which can lead to changes in behavior and mood. Another study found that this compound can decrease the activity of certain enzymes in the liver, which could have implications for drug metabolism and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate in lab experiments is its specificity for dopamine D3 receptors. This specificity allows for more targeted studies of the effects of dopamine on the brain. However, one limitation of using this compound is its potential for toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate. One direction is the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the study of the biochemical and physiological effects of this compound on other organs and systems in the body. Additionally, the synthesis of new compounds based on the structure of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate could lead to the discovery of new drugs with potential therapeutic applications.
Synthesemethoden
The synthesis of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves a multi-step process. The first step involves the reaction of 6-methoxytetrahydroisoquinoline with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate as the product.
Eigenschaften
CAS-Nummer |
142801-72-7 |
|---|---|
Produktname |
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)10-14-13-6-5-12(19-4)9-11(13)7-8-17-14/h5-6,9,14,17H,7-8,10H2,1-4H3/t14-/m0/s1 |
InChI-Schlüssel |
WDBFQNUIFSHDTA-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@H]1C2=C(CCN1)C=C(C=C2)OC |
SMILES |
CC(C)(C)OC(=O)CC1C2=C(CCN1)C=C(C=C2)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1C2=C(CCN1)C=C(C=C2)OC |
Synonyme |
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,1,1-dimethylethyl ester,(S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
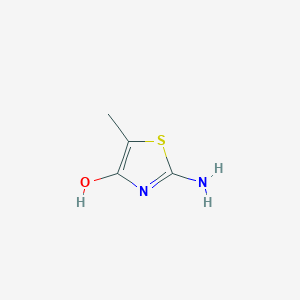
![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)
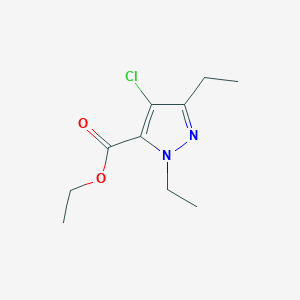
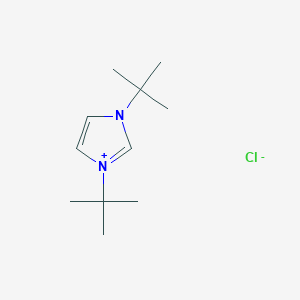
![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)
